molecular formula C16H13F2N5O B11501446 Acetamide, N-(2,4-difluorophenyl)-2-(5-p-tolyl-tetrazol-2-yl)-

Acetamide, N-(2,4-difluorophenyl)-2-(5-p-tolyl-tetrazol-2-yl)-

Cat. No.: B11501446
M. Wt: 329.30 g/mol
InChI Key: WHCFZQVVKCOACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(2,4-difluorophenyl)-2-(5-p-tolyl-tetrazol-2-yl)- is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a difluorophenyl group and a tetrazole ring, which are known for their significant biological and chemical properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2,4-difluorophenyl)-2-(5-p-tolyl-tetrazol-2-yl)- typically involves multiple steps, starting from commercially available starting materials. The process may include:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Acetamide Formation: The final step usually involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2,4-difluorophenyl)-2-(5-p-tolyl-tetrazol-2-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, solvent choice, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Acetamide, N-(2,4-difluorophenyl)-2-(5-p-tolyl-tetrazol-2-yl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(2,4-difluorophenyl)-2-(5-p-tolyl-tetrazol-2-yl)- involves its interaction with specific molecular targets and pathways. The difluorophenyl group and tetrazole ring may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2,4-difluorophenyl)-: Similar structure but lacks the tetrazole ring.

    Acetamide, N-(5-p-tolyl-tetrazol-2-yl)-: Similar structure but lacks the difluorophenyl group.

    Tetrazole derivatives: Compounds containing the tetrazole ring with various substituents.

Uniqueness

The uniqueness of Acetamide, N-(2,4-difluorophenyl)-2-(5-p-tolyl-tetrazol-2-yl)- lies in its combined structural features, which may confer unique biological and chemical properties not found in similar compounds

Properties

Molecular Formula

C16H13F2N5O

Molecular Weight

329.30 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide

InChI

InChI=1S/C16H13F2N5O/c1-10-2-4-11(5-3-10)16-20-22-23(21-16)9-15(24)19-14-7-6-12(17)8-13(14)18/h2-8H,9H2,1H3,(H,19,24)

InChI Key

WHCFZQVVKCOACC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.